(5Z)-2-(3-methylanilino)-5-[(1-methylpyrrol-2-yl)methylidene]-1,3-thiazol-4-one
(5Z)-2-(3-methylanilino)-5-[(1-methylpyrrol-2-yl)methylidene]-1,3-thiazol-4-one
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0967299
InChI:
InChI=1S/C16H15N3OS/c1-11-5-3-6-12(9-11)17-16-18-15(20)14(21-16)10-13-7-4-8-19(13)2/h3-10H,1-2H3,(H,17,18,20)/b14-10-
SMILES:
CC1=CC(=CC=C1)NC2=NC(=O)C(=CC3=CC=CN3C)S2
Molecular Formula:
C16H15N3OS
Molecular Weight:
297.4 g/mol
(5Z)-2-(3-methylanilino)-5-[(1-methylpyrrol-2-yl)methylidene]-1,3-thiazol-4-one
CAS No.:
Cat. No.: VC0967299
Molecular Formula: C16H15N3OS
Molecular Weight: 297.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H15N3OS |
|---|---|
| Molecular Weight | 297.4 g/mol |
| IUPAC Name | (5Z)-2-(3-methylanilino)-5-[(1-methylpyrrol-2-yl)methylidene]-1,3-thiazol-4-one |
| Standard InChI | InChI=1S/C16H15N3OS/c1-11-5-3-6-12(9-11)17-16-18-15(20)14(21-16)10-13-7-4-8-19(13)2/h3-10H,1-2H3,(H,17,18,20)/b14-10- |
| Standard InChI Key | RBFHYEOAMATKJO-UVTDQMKNSA-N |
| Isomeric SMILES | CC1=CC(=CC=C1)NC2=NC(=O)/C(=C/C3=CC=CN3C)/S2 |
| SMILES | CC1=CC(=CC=C1)NC2=NC(=O)C(=CC3=CC=CN3C)S2 |
| Canonical SMILES | CC1=CC(=CC=C1)NC2=NC(=O)C(=CC3=CC=CN3C)S2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator